molecular formula C18H21NO5S2 B2409555 3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine CAS No. 1797698-85-1

3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine

Cat. No.: B2409555
CAS No.: 1797698-85-1
M. Wt: 395.49
InChI Key: GAEYLDALYOQSGW-UHFFFAOYSA-N
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Description

3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of both furan and tetrahydronaphthalene moieties linked to an azetidine ring through sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine typically involves the following steps:

  • Formation of Furan-2-ylmethyl Sulfonyl Chloride

      Reagents: Furan-2-ylmethanol, thionyl chloride.

      Conditions: Reflux in an inert atmosphere.

      Reaction: Furan-2-ylmethanol is reacted with thionyl chloride to form furan-2-ylmethyl sulfonyl chloride.

  • Formation of 5,6,7,8-Tetrahydronaphthalen-2-yl Sulfonyl Chloride

      Reagents: 5,6,7,8-Tetrahydronaphthalen-2-ol, thionyl chloride.

      Reaction: 5,6,7,8-Tetrahydronaphthalen-2-ol is reacted with thionyl chloride to form 5,6,7,8-tetrahydronaphthalen-2-yl sulfonyl chloride.

  • Coupling with Azetidine

      Reagents: Azetidine, base (e.g., triethylamine).

      Conditions: Room temperature, inert atmosphere.

      Reaction: The sulfonyl chlorides are reacted with azetidine in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2-carboxylic acid derivatives.

    Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Sulfide derivatives of the original compound.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Materials Science:

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in targeting specific enzymes or receptors.

    Biological Probes: Used in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Polymer Industry: Potential use in the production of specialty polymers with desired mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the furan and tetrahydronaphthalene moieties provide additional binding affinity and specificity. This compound may inhibit or activate biological pathways depending on its target.

Comparison with Similar Compounds

Similar Compounds

    3-((Furan-2-ylmethyl)sulfonyl)-1-((naphthalen-2-yl)sulfonyl)azetidine: Similar structure but with a naphthalene ring instead of a tetrahydronaphthalene ring.

    3-((Thiophen-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The unique combination of furan and tetrahydronaphthalene moieties linked to an azetidine ring through sulfonyl groups provides distinct chemical and biological properties. This structural arrangement can result in unique reactivity and binding characteristics, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including antitumor and antimicrobial effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines furan and tetrahydronaphthalene moieties linked through sulfonyl groups. The presence of these functional groups is significant for its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds with similar furan and sulfonamide structures exhibit promising antitumor properties. For instance, a study on newly synthesized furan derivatives demonstrated their effectiveness against various cancer cell lines, showing significant cytotoxicity in both 2D and 3D cultures .

Case Study:
In a comparative analysis involving several furan derivatives, it was found that those with sulfonyl groups displayed enhanced binding affinity to DNA, which is crucial for inhibiting tumor proliferation. The IC50 values for some derivatives were notably lower than those for standard chemotherapeutics, suggesting a potential for development as anticancer agents .

Antimicrobial Activity

The antimicrobial potential of furan-based compounds has been explored extensively. A related study synthesized a furan derivative that exhibited broad-spectrum antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Minimum Inhibitory Concentrations (MICs):
The following table summarizes the MIC values for various pathogens tested against the furan derivative:

PathogenMIC (mg/L)
Escherichia coli0.01
Salmonella typhi0.001
Staphylococcus aureus1.0
Bacillus subtilisNot inhibited

This indicates that while the compound is effective against many pathogens, it shows limited activity against Bacillus subtilis, which could be an area for further investigation.

The proposed mechanisms by which the compound exerts its biological effects include:

  • DNA Binding: Similar compounds have been shown to bind within the minor groove of DNA, inhibiting essential processes like replication and transcription .
  • Enzyme Inhibition: The sulfonamide group can inhibit key enzymes involved in bacterial growth and cancer cell metabolism.

Research Findings

Research has demonstrated that the compound's structural features contribute significantly to its biological activity. For example:

  • In Vitro Studies: Compounds with similar structures showed varying degrees of cytotoxicity in different cancer cell lines. The most effective compounds had IC50 values in the low micromolar range .
  • In Vivo Studies: Some derivatives have undergone preliminary animal testing, indicating favorable pharmacokinetics and reduced toxicity compared to existing therapies .

Properties

IUPAC Name

3-(furan-2-ylmethylsulfonyl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S2/c20-25(21,13-16-6-3-9-24-16)18-11-19(12-18)26(22,23)17-8-7-14-4-1-2-5-15(14)10-17/h3,6-10,18H,1-2,4-5,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEYLDALYOQSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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